molecular formula C21H24N4O2 B2937816 5-isopropyl-N-(2-methoxybenzyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954762-21-1

5-isopropyl-N-(2-methoxybenzyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2937816
CAS No.: 954762-21-1
M. Wt: 364.449
InChI Key: BUBKPAQDJVXADU-UHFFFAOYSA-N
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Description

5-Isopropyl-N-(2-methoxybenzyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes an isopropyl group, a methoxybenzyl group, and a p-tolyl group attached to a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-isopropyl-N-(2-methoxybenzyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of Substituents: The isopropyl, methoxybenzyl, and p-tolyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure scalability and consistency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Halogenated reagents, organometallic compounds, and strong bases or acids are often employed in substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Chemistry:

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for its potential as an antibacterial or antifungal agent.

    Drug Development:

Industry:

    Agriculture: The compound could be used in the development of agrochemicals, such as herbicides or pesticides.

    Polymer Science: It may serve as a monomer or additive in the synthesis of specialized polymers with desired mechanical or chemical properties.

Mechanism of Action

The mechanism by which 5-isopropyl-N-(2-methoxybenzyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to bind to metal ions, which could be crucial in its mechanism of action in catalysis or material science applications.

Comparison with Similar Compounds

    1,2,3-Triazole Derivatives: Compounds such as 1-benzyl-1H-1,2,3-triazole-4-carboxamide share a similar core structure but differ in their substituents.

    Benzyltriazoles: These compounds have a benzyl group attached to the triazole ring, similar to the methoxybenzyl group in the target compound.

Uniqueness:

    Structural Diversity: The combination of isopropyl, methoxybenzyl, and p-tolyl groups in the target compound provides a unique structural framework that can influence its chemical reactivity and biological activity.

    Functional Versatility: The presence of multiple functional groups allows for diverse chemical modifications and applications, making it a versatile compound in various fields.

This detailed overview provides a comprehensive understanding of 5-isopropyl-N-(2-methoxybenzyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-14(2)20-19(23-24-25(20)17-11-9-15(3)10-12-17)21(26)22-13-16-7-5-6-8-18(16)27-4/h5-12,14H,13H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBKPAQDJVXADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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